(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups, including a pyrrolidine-2,3-dione core, a pyridin-3-yl substituent, and a thiadiazol-2-yl group, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Pyridin-3-yl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridin-3-yl moiety to the pyrrolidine-2,3-dione core.
Attachment of the Thiadiazol-2-yl Group: This can be accomplished through a nucleophilic substitution reaction, where a suitable thiadiazole derivative is reacted with the intermediate compound.
Formation of the (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene] Moiety: This step involves the condensation of 4-ethoxybenzaldehyde with the intermediate compound, followed by an oxidation reaction to form the hydroxymethylidene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylidene group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis and materials science.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential interactions with biological macromolecules, which could be explored in pharmacological studies.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets, such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have diverse applications in dyes and herbicides.
Mefenamic Acid: A non-steroidal anti-inflammatory drug with a similar pyridine structure.
Peroxisome Proliferator-Activated Receptor Agonists: Compounds like {2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid, which regulate inflammation.
Uniqueness
The uniqueness of (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione lies in its combination of functional groups, which confer a distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-4-31-16-9-7-14(8-10-16)19(28)17-18(15-6-5-11-24-12-15)27(22(30)20(17)29)23-26-25-21(32-23)13(2)3/h5-13,18,28H,4H2,1-3H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGGLNCIBHFRJX-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C(C)C)C4=CN=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C(C)C)C4=CN=CC=C4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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